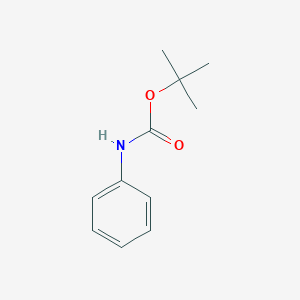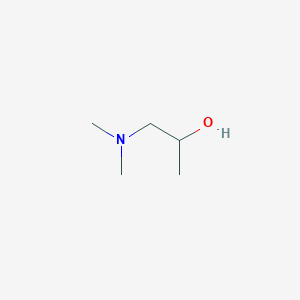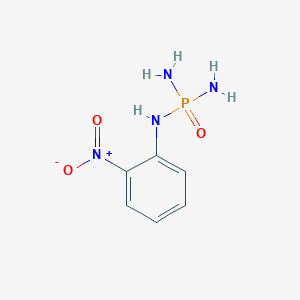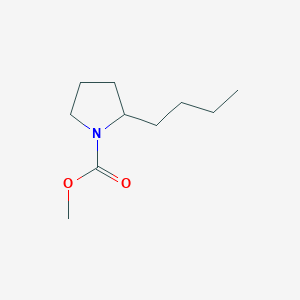
Methyl 2-butylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-butylpyrrolidine-1-carboxylate (MBPC) is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the synthesis of various compounds. MBPC is widely used in scientific research, especially in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of Methyl 2-butylpyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products.
Biochemische Und Physiologische Effekte
Methyl 2-butylpyrrolidine-1-carboxylate has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-butylpyrrolidine-1-carboxylate has several advantages in lab experiments, such as its ability to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products. However, it also has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-butylpyrrolidine-1-carboxylate in scientific research. One potential area of research is the use of Methyl 2-butylpyrrolidine-1-carboxylate as a chiral auxiliary in the synthesis of new drugs. Another area of research is the development of new synthetic routes for the production of Methyl 2-butylpyrrolidine-1-carboxylate, which could lead to a more cost-effective and readily available source of the compound.
In conclusion, Methyl 2-butylpyrrolidine-1-carboxylate is a valuable compound in scientific research, especially in the field of organic chemistry. Its ability to act as a chiral auxiliary in various reactions makes it an important tool in the synthesis of enantiomerically pure products. While there are limitations to its use, there are also many potential future directions for research involving Methyl 2-butylpyrrolidine-1-carboxylate.
Synthesemethoden
Methyl 2-butylpyrrolidine-1-carboxylate can be synthesized by reacting 2-butylpyrrolidine with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and the product is obtained by simple distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 2-butylpyrrolidine-1-carboxylate is widely used in scientific research for the synthesis of various compounds such as pyrrolidine-based drugs, chiral ligands, and amino acids. It is also used in the synthesis of pyrrolidine-based natural products such as pyrrolizidine alkaloids.
Eigenschaften
CAS-Nummer |
131119-51-2 |
|---|---|
Produktname |
Methyl 2-butylpyrrolidine-1-carboxylate |
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 2-butylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
SHBWRZNCIVTFQD-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)OC |
Kanonische SMILES |
CCCCC1CCCN1C(=O)OC |
Synonyme |
1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
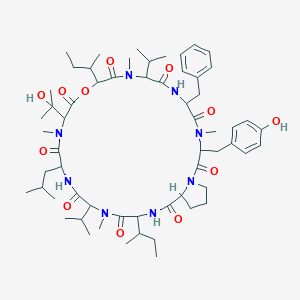
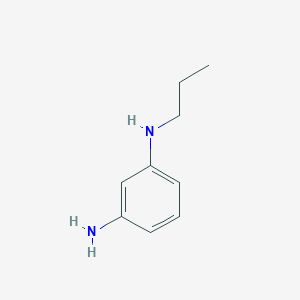
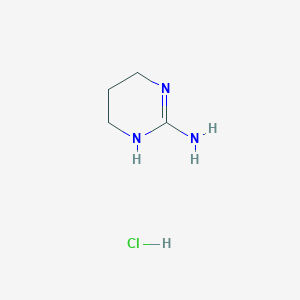
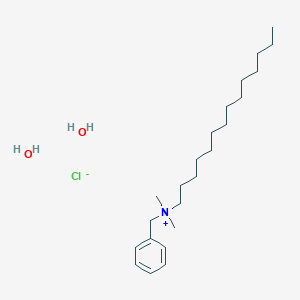
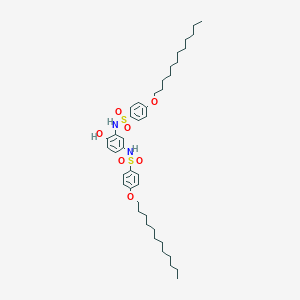
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
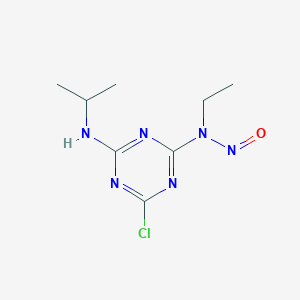
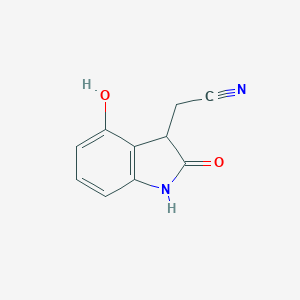
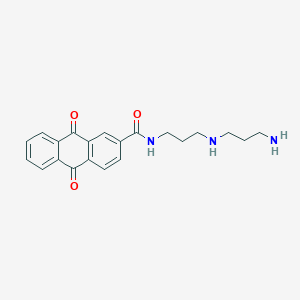
![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
